Methyl 3-isocyanopropanoate
Overview
Description
Methyl 3-isocyanopropanoate is an organic compound with the molecular formula C5H7NO2. It is characterized by the presence of an isocyanate group attached to a propanoate backbone.
Scientific Research Applications
Methyl 3-isocyanopropanoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in the study of enzyme mechanisms and protein modifications.
Industry: this compound is used in the production of polymers and other materials with specific properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-isocyanopropanoate can be synthesized through several methods. One common approach involves the reaction of methyl 3-bromopropanoate with potassium cyanate in the presence of a suitable solvent. The reaction typically proceeds under mild conditions, yielding the desired isocyanate compound .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also incorporate purification steps such as distillation or recrystallization to obtain a high-purity product .
Chemical Reactions Analysis
Types of Reactions: Methyl 3-isocyanopropanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the isocyanate group to an amine or other reduced forms.
Substitution: The isocyanate group can participate in nucleophilic substitution reactions, leading to the formation of ureas or carbamates.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or alcohols can react with the isocyanate group under mild conditions.
Major Products Formed:
Oxidation: Oxidized derivatives such as this compound oxide.
Reduction: Reduced products like methyl 3-aminopropanoate.
Substitution: Products such as methyl 3-carbamoylpropanoate or methyl 3-ureidopropanoate.
Mechanism of Action
The mechanism by which methyl 3-isocyanopropanoate exerts its effects involves the reactivity of the isocyanate group. This group can form covalent bonds with nucleophiles, such as amines or alcohols, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .
Comparison with Similar Compounds
Methyl 3-isocyanopropanoate: Unique due to its specific isocyanate group attached to a propanoate backbone.
Methyl 3-isocyanobutanoate: Similar structure but with an additional carbon in the backbone.
Ethyl 3-isocyanopropanoate: Similar structure but with an ethyl ester group instead of a methyl ester group.
Uniqueness: this compound is unique due to its specific reactivity and the potential for forming a wide range of derivatives. Its isocyanate group makes it particularly useful in the synthesis of ureas, carbamates, and other nitrogen-containing compounds .
Properties
IUPAC Name |
methyl 3-isocyanopropanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO2/c1-6-4-3-5(7)8-2/h3-4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AOLFHMGVBOXEQJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC[N+]#[C-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50370508 | |
Record name | Methyl 3-isocyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
113.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
665054-33-1 | |
Record name | Methyl 3-isocyanopropanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50370508 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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